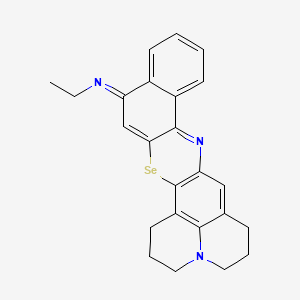
Photoacoustic contrast agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photoacoustic contrast agent-2 is a specialized compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and molecular processes. It is particularly useful in biomedical research and clinical diagnostics due to its ability to provide high-resolution images at significant depths.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of photoacoustic contrast agent-2 involves several steps. One common method includes the use of organic dyes with long conjugated double bonds or ring structures. These dyes are synthesized through a series of chemical reactions, including condensation and cyclization reactions, under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the precise control of temperature, pressure, and reaction time to achieve the desired product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and concentration of the final product .
化学反应分析
Types of Reactions: Photoacoustic contrast agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Photoacoustic contrast agent-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of molecular interactions and reaction mechanisms.
Biology: Employed in the visualization of cellular and subcellular structures.
Medicine: Utilized in the diagnosis and monitoring of diseases, such as cancer and cardiovascular conditions.
Industry: Applied in the development of new imaging technologies and diagnostic tools
作用机制
The mechanism of action of photoacoustic contrast agent-2 involves the absorption of light energy, which is then converted into acoustic waves. This process, known as the photoacoustic effect, allows for the generation of high-resolution images. The molecular targets of this compound include chromophores within biological tissues, which absorb the light and produce the acoustic signals. The pathways involved in this process include the excitation of electrons and the subsequent release of energy as sound waves .
相似化合物的比较
Photoacoustic contrast agent-2 is unique in its ability to provide high contrast and resolution in photoacoustic imaging. Similar compounds include:
Indocyanine Green: Used for blood flow imaging but has limitations in targeting specific tissues.
Gold Nanoparticles: Provide excellent contrast but may have issues with biocompatibility.
Semiconducting Polymeric Nanoparticles: Offer good contrast and biocompatibility but may be more complex to synthesize
属性
分子式 |
C24H23N3Se |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI 键 |
JRALKXWBHWGNRG-UHFFFAOYSA-N |
规范 SMILES |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


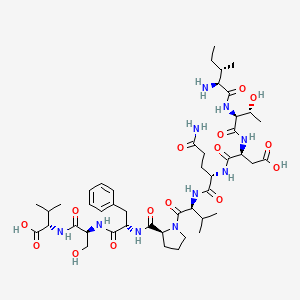
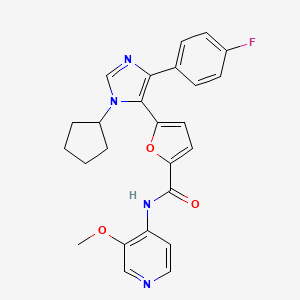
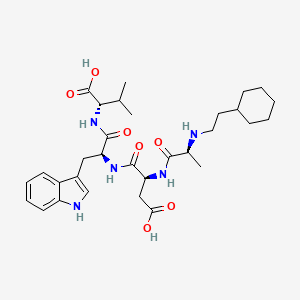
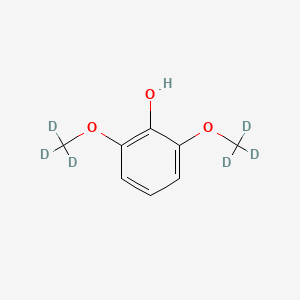
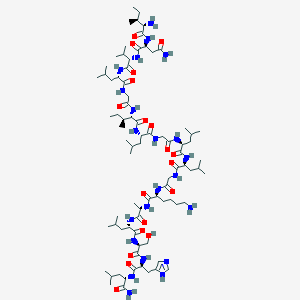
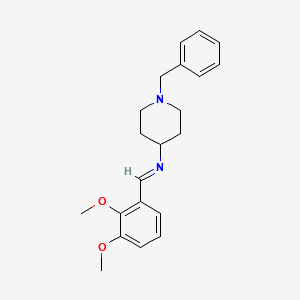

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
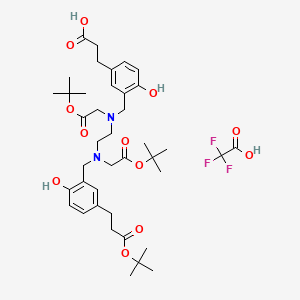
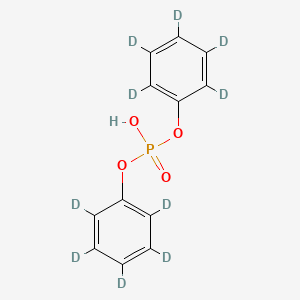

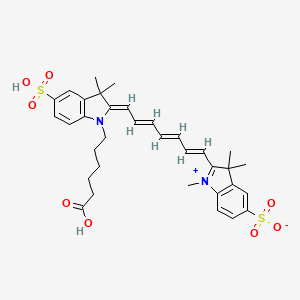

![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
